REACTION_CXSMILES
|
OS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Br:20][C:21]1[CH:22]=[C:23]([C:27]([CH3:42])([CH3:41])[C:28]([CH:30]([C:36](OCC)=[O:37])[C:31]([O:33][CH2:34][CH3:35])=[O:32])=[O:29])[CH:24]=[CH:25][CH:26]=1>>[Br:20][C:21]1[CH:22]=[C:23]2[C:24]([C:36]([OH:37])=[C:30]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[C:28](=[O:29])[C:27]2([CH3:41])[CH3:42])=[CH:25][CH:26]=1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
17.44 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
ADDITION
|
Details
|
Ice (H2O) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude compound as an orange oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by silica flash chromatography (0-100% DCM/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=C(C(C(C2=C1)(C)C)=O)C(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |